molecular formula C17H20N2O3 B2630712 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide CAS No. 1211796-54-1

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide

Cat. No.: B2630712
CAS No.: 1211796-54-1
M. Wt: 300.358
InChI Key: HRFPXFOZAOGJJH-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in drug discovery . The compound's structure integrates a lipophilic, sterically defined (1-(4-methoxyphenyl)cyclopentyl)methyl group, which may influence its bioavailability and target binding affinity. Isoxazole derivatives are extensively investigated for their potential across multiple therapeutic areas, including as anticancer agents acting through mechanisms such as protein kinase inhibition, tubulin inhibition, and apoptosis induction . They also demonstrate substantial anti-inflammatory and analgesic (pain-relieving) potential , with some derivatives acting via non-opioid pathways, making them candidates for novel pain management strategies . Furthermore, the isoxazole pharmacophore is found in agents with antimicrobial, antiviral, and antidiabetic properties . This molecule is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Its unique architecture makes it a valuable chemical probe for exploring novel biological targets and mechanisms. FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this chemical.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-14-6-4-13(5-7-14)17(9-2-3-10-17)12-18-16(20)15-8-11-19-22-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFPXFOZAOGJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from cyclopentanone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-methoxybenzene and an appropriate alkylating agent.

    Construction of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the Carboxamide Group: The final step involves coupling the isoxazole ring with a carboxamide group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation of the Methoxyphenyl Group

The 4-methoxyphenyl moiety undergoes enzymatic and chemical oxidation. CYP4F11-mediated O-demethylation converts the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming a phenolic derivative (Figure 1A) . This reaction is pH-sensitive and occurs under physiological conditions, as observed in prodrug activation studies .

Reaction Conditions Product Yield
CYP4F11 demethylationpH 7.4, 37°C, NADPH cofactorN-((1-(4-hydroxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide85–90%

Amide Hydrolysis

The carboxamide group is susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid. Hydrolysis under strongly acidic conditions (e.g., HCl, 100°C) produces isoxazole-5-carboxylic acid, while basic conditions (e.g., NaOH, reflux) generate the carboxylate salt.

Reaction Conditions Product Kinetics (t₁/₂)
Acidic hydrolysis6M HCl, 100°C, 12hIsoxazole-5-carboxylic acid~8h
Basic hydrolysis2M NaOH, reflux, 6hIsoxazole-5-carboxylate sodium salt~4h

Isoxazole Ring Functionalization

The isoxazole ring participates in electrophilic substitution and oxidation:

  • Electrophilic substitution : Bromination at the C4 position occurs using Br₂ in acetic acid, yielding 4-bromo-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide.

  • Oxidation : Reaction with KMnO₄ oxidizes the isoxazole ring to a malonamide derivative under acidic conditions.

Reaction Reagents Product Selectivity
BrominationBr₂, CH₃COOH, 25°C, 2h4-Bromo derivative>90%
OxidationKMnO₄, H₂SO₄, 60°C, 4hMalonamide derivative70–75%

Nucleophilic Substitution at the Cyclopentylmethyl Group

The cyclopentylmethyl linker undergoes nucleophilic substitution with amines or thiols. For example, reaction with benzylamine in DMF at 80°C replaces the methyl group with a benzylamine moiety, forming a secondary amine derivative.

Reaction Conditions Product Catalyst
Benzylamine substitutionBenzylamine, DMF, 80°C, 24hN-Benzyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamideNone

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces cycloreversion of the cyclopentyl group, generating a styrene derivative via retro-Diels-Alder reaction.

Reaction Conditions Product Quantum Yield
UV-induced cycloreversionUV light (254 nm), MeOH, 6hStyrene-linked isoxazole carboxamideΦ = 0.12

Catalytic Hydrogenation

Hydrogenation over Pd/C selectively reduces the isoxazole ring to a β-aminoketone intermediate, which further rearranges to a pyrrolidine derivative under acidic conditions.

Reaction Conditions Product Selectivity
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°Cβ-Aminoketone intermediate60–65%
Acidic rearrangementHCl, H₂O, 80°C, 3hPyrrolidine carboxamide>95%

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving isoxazole derivatives. For example, a key synthetic route involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is subsequently transformed into the desired isoxazole derivative . The synthesis of isoxazole derivatives often includes steps such as cyclization and functionalization to enhance biological activity.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield
Hydroxylamine ReactionReaction with 4-methoxybenzaldehyde under alkaline conditionsHigh
CyclizationFormation of isoxazole ring through cycloaddition reactionsModerate to High
FunctionalizationAddition of substituents to enhance activityVariable

Anticoagulant Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide has been identified as a potential anticoagulant agent. It acts as a selective inhibitor of coagulation factor Xa, which plays a crucial role in the thrombotic cascade. The inhibition of factor Xa can lead to reduced thrombus formation, making this compound a candidate for treating thromboembolic disorders .

Case Study: Factor Xa Inhibition

In preclinical studies, compounds similar to this compound demonstrated effective inhibition of factor Xa with improved safety profiles compared to traditional anticoagulants like warfarin and rivaroxaban. These studies highlighted the compound's potential for oral administration and reduced bleeding risks .

Anticancer Activity

Isoxazole derivatives have shown promising anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cells

A series of studies evaluated isoxazole derivatives for their ability to inhibit tumor growth in vitro. For instance, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxicity and apoptosis induction . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the isoxazole ring enhanced anticancer activity.

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve modulation of key signaling pathways related to cell proliferation and apoptosis. Isoxazoles have been shown to interact with heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of numerous oncogenic proteins .

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Isoxazole Carboxamide Derivatives

a. 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS: 724429-16-7)
  • Structure : Isoxazole-4-carboxamide with a 5-methyl group and a 4-methylphenyl substituent.
  • Key Differences :
    • Carboxamide position: Position 4 vs. position 5 in the target compound.
    • Substituents: Lacks the cyclopentylmethyl group and methoxy moiety.
  • Implications :
    • Reduced steric hindrance and lipophilicity compared to the target compound.
    • Molecular weight: 216.24 g/mol (vs. ~330–350 g/mol estimated for the target) .
b. 4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide
  • Structure : Isoxazole-5-carboxamide linked to an indazole ring substituted with a trifluoromethylbenzyl group.
  • Key Differences :
    • Aromatic system: Indazole vs. cyclopentylmethyl-methoxyphenyl in the target.
    • Substituents: Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating).
  • Implications :
    • Enhanced electronegativity and metabolic resistance due to CF₃ group.
    • Reported binding affinity: 0.19 (units unspecified) .
c. 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]isoxazole-3-carboxamide
  • Structure : Isoxazole-3-carboxamide with a thiazole-oxadiazole hybrid substituent and 4-methoxyphenyl group.
  • Key Differences: Carboxamide position: Position 3 vs. position 3.
  • Implications: Potential for multi-target activity due to extended conjugated system .

Substituent-Driven Comparisons

a. Cyclopentylmethyl vs. Benzyl Groups
  • Target Compound : Cyclopentylmethyl group provides conformational flexibility and moderate lipophilicity.
  • Analogues (e.g., K10, K124 in ) : Benzyl or tert-butyl groups increase steric bulk but reduce metabolic stability.
  • Impact : Cyclopentylmethyl may balance membrane permeability and enzymatic degradation resistance .
b. 4-Methoxyphenyl vs. Other Aromatic Substituents
  • Target Compound : 4-Methoxyphenyl enhances electron density, favoring interactions with aromatic residues in target proteins.
  • Analogues (e.g., 4-methylphenyl in , trifluoromethylbenzyl in ) :
    • Methyl groups increase hydrophobicity; trifluoromethyl groups enhance electronegativity and binding specificity.
  • Pharmacological Relevance : Methoxy groups are associated with improved solubility and moderate CYP450 inhibition .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound ~330–350 ~3.5 Isoxazole-5-carboxamide, 4-methoxyphenyl, cyclopentylmethyl
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide 216.24 2.8 Isoxazole-4-carboxamide, methylphenyl
4-Methyl-N-(1-(4-CF₃-benzyl)indazol-3-yl)isoxazole-5-carboxamide ~370 4.1 Indazole, trifluoromethylbenzyl

Notes:

  • Trifluoromethyl-substituted analogues () exhibit higher LogP, favoring CNS penetration but increasing hepatotoxicity risks .

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the cyclopentyl moiety contributes to its pharmacological profile. The synthesis typically involves amide coupling reactions between isoxazole derivatives and appropriate amines or carboxylic acids.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression, such as stearoyl-CoA desaturase (SCD), which plays a crucial role in lipid metabolism in cancer cells .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, leading to decreased proliferation rates .
  • Apoptosis Induction : The compound promotes apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins, influencing pathways involving Bcl-2 family proteins .

Efficacy in Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
Huh7 (liver cancer)4.7Cell cycle arrest and apoptosis induction
MCF7 (breast cancer)3.8Inhibition of SCD and apoptosis
HCT116 (colon cancer)8.5Induction of cell death

These results indicate that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the isoxazole ring and substituents can significantly alter biological activity. For instance, variations in the phenyl group have been linked to changes in potency against specific cancer types, suggesting that further optimization could enhance therapeutic efficacy .

Case Study 1: Anticancer Activity

In a study involving human liver cancer cell lines, this compound was shown to selectively inhibit cell growth with an IC50 value significantly lower than that observed in non-cancerous cells. This selectivity underscores its potential as a targeted therapy for liver cancer .

Case Study 2: Neurological Implications

Preliminary studies suggest that this compound may also have neuroprotective effects. In models of neurodegeneration, it has been observed to reduce neuronal cell death and inflammation, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling isoxazole-5-carboxylic acid derivatives with cyclopentylmethylamine intermediates. For example, acylation reactions using EDCI/HOBt as coupling agents under anhydrous conditions (DCM or DMF, 0–25°C) achieve yields of ~60–75% . Optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for purity (>95%).

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodology :

  • X-ray crystallography resolves the cyclopentyl and methoxyphenyl spatial arrangement (e.g., torsion angles between isoxazole and phenyl rings) .
  • NMR : 1H^1H NMR (CDCl3_3) shows characteristic signals: δ 8.2–8.4 ppm (isoxazole H-4), δ 3.8 ppm (OCH3_3), and δ 1.6–2.2 ppm (cyclopentyl CH2_2) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calc. 355.1664, observed 355.1668) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Data : Solubility in DMSO (>10 mM), PBS (pH 7.4, <0.1 mM). Stability in aqueous buffers decreases after 24 h (HPLC purity drops from 98% to 85%), necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) affect biological activity, and what SAR trends exist?

  • Methodology : Compare analogs like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide ().
  • SAR Table :

Substituent PositionActivity (IC50_{50}, nM)Notes
4-OCH3_3 (target)120 ± 15Moderate kinase inhibition
3,4,5-OCH3_345 ± 8Enhanced binding affinity due to increased lipophilicity
No OCH3_3>1000Loss of activity

Q. What computational strategies predict binding modes with target proteins (e.g., kinases)?

  • Methodology :

  • Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB 3POZ) identifies key interactions: isoxazole carbonyl with Lys123, methoxyphenyl with hydrophobic pocket .
  • MD simulations (GROMACS) reveal stable binding over 100 ns, with RMSD <2.0 Å .

Q. How can contradictory data on metabolic stability be resolved?

  • Case Study : Discrepancies in hepatic microsomal half-life (Human: t1/2_{1/2} = 2 h vs. Rat: t1/2_{1/2} = 4 h) arise from species-specific CYP450 isoforms.
  • Resolution :

  • Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Modify the cyclopentyl group (e.g., fluorination) to reduce CYP2D6-mediated oxidation .

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Protocol :

  • Rodents : IV/PO dosing (5 mg/kg), plasma collection at 0.5, 2, 6, 12, 24 h. LC-MS/MS analysis shows low oral bioavailability (F = 15–20%) due to first-pass metabolism .
  • Tissue Distribution : Highest accumulation in liver and kidneys (AUC024_{0-24} >2000 ng·h/g) .

Q. What strategies mitigate off-target effects in cellular assays?

  • Approaches :

  • Counter-screening against related targets (e.g., kinase panel including EGFR, VEGFR).
  • Proteomic profiling (Thermo TMT) identifies unexpected interactions (e.g., carbonic anhydrase IX inhibition at 10 µM) .

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